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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-difluoroethylene

Cat. No.: B1203012 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

reaction kinetics of 1,1-Dichloro-2,2-difluoroethylene (DCDFE) compared with other

halogenated alkenes, supported by experimental data and detailed methodologies.

Introduction
1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated alkene, is of significant interest

due to its presence in various chemical processes and its potential environmental impact.

Understanding the kinetics of its reactions with atmospheric oxidants such as hydroxyl radicals

(OH), ozone (O₃), and chlorine (Cl) atoms is crucial for assessing its atmospheric lifetime and

degradation pathways. This guide provides a comparative analysis of the reaction kinetics of

DCDFE with these species, alongside data for other relevant halogenated alkenes. The

information presented herein is vital for researchers in atmospheric chemistry, environmental

science, and for professionals involved in the development and risk assessment of chemicals.

Data Presentation: Reaction Rate Coefficients
The following tables summarize the experimentally determined rate coefficients for the gas-

phase reactions of DCDFE and comparable halogenated alkenes with Cl atoms, OH radicals,

and ozone at or near 298 K.

Table 1: Rate Coefficients for the Reaction of Halogenated Alkenes with Cl Atoms
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Compound Formula
k_Cl (cm³
molecule⁻¹
s⁻¹)

Temperature
(K)

Reference
Compound

1,1-Dichloro-2,2-

difluoroethylene
C₂Cl₂F₂

(7.1 ± 1.1) x

10⁻¹¹
293 ± 2

Hexafluoro-1,3-

butadiene

Tetrafluoroethyle

ne
C₂F₄

(6.6 ± 1.0) x

10⁻¹¹
293 ± 2

Hexafluoro-1,3-

butadiene

cis-1,2-Dichloro-

1,2-

difluoroethylene

cis-C₂Cl₂F₂
(6.5 ± 1.0) x

10⁻¹¹
293 ± 2

Hexafluoro-1,3-

butadiene

1,1-

Dichloroethylene
C₂H₂Cl₂ - - -

trans-1,2-

Dichloroethylene
trans-C₂H₂Cl₂ - - -

Note: Data for 1,1-dichloroethylene and trans-1,2-dichloroethylene with Cl atoms was not

readily available in the searched literature.

Table 2: Rate Coefficients for the Reaction of Halogenated Alkenes with OH Radicals

Compound Formula
k_OH (cm³
molecule⁻¹ s⁻¹)

Temperature (K)

1,1-Dichloro-2,2-

difluoroethylene
C₂Cl₂F₂

No experimental data

found
-

1,1-Dichloroethylene C₂H₂Cl₂
(1.81 ± 0.36) x 10⁻¹²

exp((511 ± 71)/T)
291-640

trans-1,2-

Dichloroethylene
trans-C₂H₂Cl₂

(9.75 ± 1.14) x 10⁻¹⁸

T¹·⁷³ exp((727 ± 46)/T)
293-720

(E)-1,2-Difluoroethene C₂H₂F₂ (8.42 ± 1.29) x 10⁻¹² 298 ± 2

Table 3: Rate Coefficients for the Reaction of Halogenated Alkenes with Ozone
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Compound Formula
k_O₃ (cm³
molecule⁻¹ s⁻¹)

Temperature (K)

1,1-Dichloro-2,2-

difluoroethylene
C₂Cl₂F₂

No experimental data

found
-

(E)-1,2-Difluoroethene C₂H₂F₂ (1.16 ± 0.07) x 10⁻¹⁸ 298 ± 2

trans-1,2-

Dichloroethene
C₂H₂Cl₂

6.5 x 10³ (in aqueous

solution, dm³ mol⁻¹

s⁻¹)

Ambient

1,1-Dichloroethylene C₂H₂Cl₂

110 (in aqueous

solution, dm³ mol⁻¹

s⁻¹)

Ambient

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic studies.

Below are outlines of common experimental techniques used to determine the rate coefficients

presented above.

Relative Rate Method
The relative rate method is a widely used technique for determining the rate constant of a

reaction without needing to know the absolute concentration of the oxidant (e.g., OH, Cl).

Experimental Workflow:
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Mixture Preparation

Reaction Initiation & Monitoring

Data Analysis

Introduce Reactant (e.g., DCDFE)

Introduce Reference Compound
(known rate constant)

Introduce Oxidant Precursor
(e.g., Cl₂, O₃)

Fill with Bath Gas (N₂ or Air)

Initiate Reaction
(e.g., UV Photolysis)

Monitor Concentrations vs. Time
(e.g., FTIR Spectroscopy)

Plot ln([Reactant]₀/[Reactant]ₜ) vs.
ln([Reference]₀/[Reference]ₜ)

Determine Slope = k_Reactant / k_Reference

Calculate k_Reactant

Click to download full resolution via product page

Caption: Workflow for the relative rate method.
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Detailed Steps:

Mixture Preparation: A mixture of the target compound (e.g., DCDFE), a reference

compound with a well-known rate constant for the reaction of interest, and an oxidant

precursor is prepared in a reaction chamber (e.g., a smog chamber) filled with a bath gas

like N₂ or air.

Reaction Initiation: The reaction is initiated, typically by photolysis of the precursor to

generate the desired oxidant (e.g., UV irradiation of Cl₂ to form Cl atoms, or photolysis of O₃

in the presence of water vapor to form OH radicals).

Concentration Monitoring: The concentrations of the target and reference compounds are

monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[1]

Data Analysis: The relative loss of the target compound to the reference compound is

plotted. According to the equation: ln([Reactant]₀/[Reactant]ₜ) = (k_Reactant / k_Reference) *

ln([Reference]₀/[Reference]ₜ) a plot of ln([Reactant]₀/[Reactant]ₜ) versus

ln([Reference]₀/[Reference]ₜ) should yield a straight line with a slope equal to the ratio of the

rate constants. From the known rate constant of the reference compound, the rate constant

for the target compound can be calculated.

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)
The LP-LIF technique is an absolute method used to directly measure the rate of reaction of a

radical species.

Experimental Workflow:
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Experimental Setup

Measurement Process

Data Analysis

Flow Reactor containing
Reactant Gas Mixture

Pulsed Laser Photolysis:
Generate Radicals (e.g., OH)

Probe Laser:
Excite Radicals at specific wavelength

Detect Fluorescence Signal Vary Time Delay between
Photolysis and Probe Pulses

Record Fluorescence Decay

Plot ln(Fluorescence Signal) vs. Time

Determine Pseudo-First-Order Rate Constant (k')

Plot k' vs. [Reactant]

Slope of the plot = k_bimolecular

Click to download full resolution via product page

Caption: Workflow for the LP-LIF technique.
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Detailed Steps:

Radical Generation: A short pulse of laser light (photolysis laser) is used to photolyze a

precursor molecule in a flow reactor, generating a known concentration of radicals (e.g.,

OH).[2]

Radical Excitation and Detection: A second laser (probe laser), tuned to a specific

wavelength, excites the radicals. The subsequent fluorescence is detected by a

photomultiplier tube.

Kinetic Measurement: The time delay between the photolysis and probe laser pulses is

varied, allowing for the measurement of the radical concentration as a function of time after

their generation.[2]

Data Analysis: In the presence of a reactant in excess, the decay of the radical concentration

follows pseudo-first-order kinetics. By measuring the decay rate at different reactant

concentrations, the bimolecular rate constant for the reaction can be determined from the

slope of a plot of the pseudo-first-order rate constant versus the reactant concentration.[2]

Discussion of Reaction Mechanisms
The reactions of halogenated alkenes with atmospheric oxidants can proceed through different

pathways, influencing the final products and their environmental impact.

Reaction with Cl and OH Radicals
For unsaturated compounds like DCDFE, the dominant reaction pathway with Cl and OH

radicals is electrophilic addition to the double bond. This forms a radical adduct which can then

undergo further reactions.

Reaction Pathway with Chlorine Atoms:
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C₂Cl₂F₂ [C₂Cl₃F₂]•
(Radical Adduct)

+ Cl•

Cl•

[C₂Cl₃F₂O₂]•+ O₂ Oxidation Products
(e.g., CClF₂C(O)Cl)

O₂

Further Reactions
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Caption: Reaction of DCDFE with a chlorine atom.

In the presence of oxygen, the initial radical adduct rapidly adds O₂ to form a peroxy radical,

which then undergoes further reactions to form stable oxidation products. For the reaction of

DCDFE with Cl atoms in the presence of O₂, chlorodifluoroacetyl chloride (CClF₂C(O)Cl) has

been identified as a major product.[3][4]

Thermal Decomposition
Information on the thermal decomposition of DCDFE is scarce in the reviewed literature.

However, studies on similar halogenated hydrocarbons suggest that at high temperatures,

decomposition can occur through the elimination of halogen atoms or hydrogen halides (if

present), or through C-C bond cleavage. For instance, the thermal decomposition of

dichlorodifluoromethane has been studied in thermal plasma, leading to the formation of

various smaller molecules and radicals.[5] It is plausible that the thermal decomposition of

DCDFE would lead to the formation of smaller halogenated compounds and potentially soot

under certain conditions.

Comparison with Alternatives
The kinetic data presented allows for a comparison of the atmospheric reactivity of DCDFE with

other halogenated alkenes.

Reaction with Cl atoms: The rate coefficient for the reaction of DCDFE with Cl atoms is very

similar to that of tetrafluoroethylene and cis-1,2-dichloro-1,2-difluoroethylene.[3][4] This

suggests that the presence of both chlorine and fluorine atoms on the double bond does not
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significantly alter the reactivity towards Cl atoms compared to fully fluorinated or other mixed

halogenated ethylenes. The high rate constants for all these compounds indicate that

reaction with Cl atoms can be a significant atmospheric sink in regions with high chlorine

atom concentrations, such as the marine boundary layer.

Reaction with OH radicals: While no direct experimental data was found for DCDFE, a

comparison with other dichloroethenes suggests that the reaction with OH radicals is likely to

be a significant atmospheric removal process. The rate constants for 1,1-dichloroethylene

and trans-1,2-dichloroethylene are on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating

atmospheric lifetimes with respect to OH reaction on the order of days to weeks.[6]

Reaction with Ozone: Similarly, no gas-phase kinetic data for the reaction of DCDFE with

ozone was found. The available data for other chloroethenes in aqueous solution show a

wide range of reactivity.[7] Generally, the reactivity of alkenes with ozone is lower than with

OH radicals.

Conclusion
This guide provides a comparative overview of the kinetic studies of 1,1-dichloro-2,2-
difluoroethylene reactions. The reaction of DCDFE with atomic chlorine is rapid, with a rate

constant comparable to other fluoro- and chloro-substituted ethylenes. While direct

experimental data for the reactions of DCDFE with OH radicals and ozone are currently

lacking, comparisons with structurally similar compounds suggest that the reaction with OH

radicals is likely a significant atmospheric loss process. Further experimental and theoretical

studies are needed to fully characterize the atmospheric fate of DCDFE. The provided

experimental protocols and reaction pathway diagrams offer a foundational understanding for

researchers and professionals working with this and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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